Tosedostat

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BB-76163 ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de metaloenzimas y para desarrollar nuevos inhibidores.

Biología: BB-76163 se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y la actividad enzimática.

Medicina: El compuesto ha mostrado potencial en el tratamiento del cáncer y otras enfermedades debido a su capacidad para inhibir enzimas específicas involucradas en la progresión de la enfermedad.

Mecanismo De Acción

BB-76163 ejerce sus efectos inhibiendo la actividad de las metaloenzimas. Se une al sitio activo de la enzima, impidiendo que el sustrato se una y, por lo tanto, inhibiendo la actividad de la enzima. Los objetivos moleculares de BB-76163 incluyen enzimas involucradas en el metabolismo de aminoácidos y la degradación de proteínas. La inhibición de estas enzimas conduce a la acumulación de sustratos y la interrupción de los procesos celulares, lo que finalmente resulta en la muerte celular .

Métodos De Preparación

La síntesis de BB-76163 involucra varios pasos, comenzando con la preparación de los intermediarios clave. La ruta sintética típicamente incluye los siguientes pasos:

Formación del intermedio hidroxicarbamoil: Esto involucra la reacción de una amina adecuada con un cloroformato para formar el intermedio hidroxicarbamoil.

Acoplamiento con ácido feniletanóico: El intermedio se acopla luego con ácido feniletanóico usando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) para formar el éster deseado.

Ciclización: El paso final involucra la ciclización del éster para formar el éster ciclopentil.

Los métodos de producción industrial para BB-76163 son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

BB-76163 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: BB-76163 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de BB-76163 puede conducir a la formación de las correspondientes cetonas o aldehídos .

Comparación Con Compuestos Similares

BB-76163 es único en su estructura y mecanismo de acción en comparación con otros inhibidores de metaloenzimas. Compuestos similares incluyen:

Bestatina: Otro inhibidor de metaloenzimas, pero menos potente que BB-76163.

Tosedostat: Un compuesto con un mecanismo de acción similar, pero diferente estructura química.

CHR-2797: Otro inhibidor de metaloenzimas con aplicaciones similares en el tratamiento del cáncer.

BB-76163 se destaca por su mayor potencia y selectividad para enzimas específicas, lo que lo convierte en un compuesto valioso en la investigación científica y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

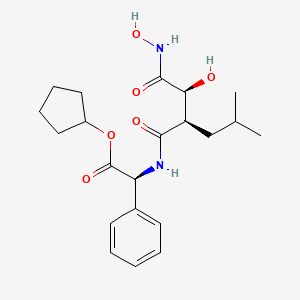

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178577 | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

238750-77-1 | |

| Record name | Tosedostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSEDOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tosedostat and what is its mechanism of action?

A1: this compound (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, this compound disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]

Q2: Which aminopeptidases does this compound target?

A2: While this compound exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []

Q3: How does the inhibition of aminopeptidases impact cancer cell survival?

A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with this compound disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []

Q4: Does this compound impact other cellular pathways besides amino acid metabolism?

A4: Yes, research indicates that this compound also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, this compound has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []

Q5: Is there evidence that this compound's mechanism of action involves synergy with other pathways?

A5: Yes, studies have shown a synergistic effect when this compound is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and this compound, creates a potent synergistic effect against acute myeloid leukemia cells. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of this compound.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research abstracts primarily focus on this compound's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.

Q8: Does this compound possess any catalytic properties itself?

A8: this compound functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.

Q9: Have there been any computational chemistry studies conducted on this compound?

A9: While the abstracts mention gene expression profiling and analysis to predict response to this compound treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]

Q10: How do modifications to the this compound structure influence its activity and potency?

A10: The research provided does not delve into the specifics of structure-activity relationship studies for this compound or its analogues.

Q11: What is known about the stability of this compound and its formulations?

A11: The research abstracts do not elaborate on the stability of this compound under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q12: How is this compound metabolized in the body?

A12: this compound (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []

Q13: What is the half-life of this compound and its active metabolite?

A13: The terminal half-life of this compound is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []

Q14: Do intracellular levels of this compound's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?

A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of this compound, aligns with the intracellular levels found to be effective in preclinical xenograft models. []

Q15: What is the evidence for this compound's anti-cancer activity?

A15: this compound has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:

- In vitro: this compound exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]

- In vivo: In animal models of multiple myeloma, this compound effectively inhibited tumor growth and prolonged survival. []

- Clinical Trials: Early-phase clinical trials have shown encouraging results with this compound in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]

Q16: Are there specific subgroups of AML patients who seem to respond better to this compound?

A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:

- Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to this compound. [, , ]

- Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from this compound treatment. []

Q17: Has this compound demonstrated efficacy in cancers other than AML?

A17: Research suggests potential applications in other cancers:

- Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of this compound in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]

- Pancreatic Cancer: Phase Ib/II trials combining this compound with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]

Q18: Are there known mechanisms of resistance to this compound?

A18: While specific resistance mechanisms to this compound haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with this compound treatment.

Q19: What is the safety profile of this compound?

A19: this compound has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:

- Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]

- Gastrointestinal: Diarrhea, nausea, vomiting [, , ]

- Constitutional: Fatigue [, , ]

- Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []

Q20: Are there specific drug delivery or targeting strategies being explored for this compound?

A20: The provided research abstracts do not discuss specific strategies for targeted delivery of this compound.

Q21: Have biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to this compound-based therapies:

- Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with this compound combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.